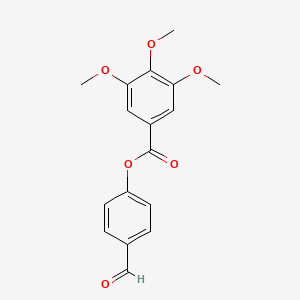

4-Formylphenyl 3,4,5-trimethoxybenzoate

Description

BenchChem offers high-quality 4-Formylphenyl 3,4,5-trimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 3,4,5-trimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formylphenyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRVOXKAMQGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Formylphenyl 3,4,5-trimethoxybenzoate CAS number and molecular weight

CAS Number: 330832-10-5 Molecular Weight: 316.31 g/mol [1][2]

Executive Summary & Chemical Identity

4-Formylphenyl 3,4,5-trimethoxybenzoate is a specialized ester intermediate utilized primarily in the synthesis of liquid crystalline materials and bioactive chalcone derivatives. Structurally, it functions as a mesogenic core , linking a rigid trimethoxy-substituted benzene ring to a reactive aldehyde handle via an ester bridge.

This compound serves as a critical "linchpin" scaffold: the ester linkage provides hydrolytic stability under neutral conditions, while the aldehyde group (

Physicochemical Characterization

| Property | Value | Note |

| CAS Number | 330832-10-5 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 316.31 g/mol | |

| Appearance | White to off-white crystalline solid | Typical of benzoate esters |

| Solubility | Soluble in DCM, | Lipophilic character dominates |

| Reactive Moieties | Ester (C=O), Aldehyde (CHO), Methoxy ( | Multi-functional scaffold |

Synthetic Architecture

Reaction Mechanism (Nucleophilic Acyl Substitution)

The synthesis involves the nucleophilic attack of the phenoxide oxygen of 4-hydroxybenzaldehyde onto the carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. A base (Triethylamine or Pyridine) acts as an HCl scavenger to drive the equilibrium forward.

Validated Synthesis Protocol

Objective: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate on a 10 mmol scale.

Reagents:

-

3,4,5-Trimethoxybenzoyl chloride (10.5 mmol)

-

4-Hydroxybenzaldehyde (10.0 mmol)

-

Triethylamine (

) (12.0 mmol) -

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-Hydroxybenzaldehyde (1.22 g) in 40 mL anhydrous DCM under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.67 mL) via syringe. The solution may darken slightly due to phenoxide formation. Cool to 0°C in an ice bath.

-

Acylation: Dissolve 3,4,5-Trimethoxybenzoyl chloride (2.42 g) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Scientist's Note: Slow addition prevents localized overheating and minimizes side reactions (e.g., polymerization of the aldehyde).

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup (Self-Validating):

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

-

Wash with saturated

(2 x 20 mL) to remove unreacted acid/phenol. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Structural Analysis & Identification

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

| Technique | Diagnostic Signal | Structural Assignment |

| Aldehyde proton ( | ||

| Trimethoxy protons ( | ||

| Aromatic protons (Benzoate & Phenolic rings) | ||

| IR Spectroscopy | 1735 | Ester Carbonyl ( |

| 1700 | Aldehyde Carbonyl ( | |

| Mass Spectrometry | Molecular Ion |

Applications in Drug Discovery & Materials Science

This compound is rarely the "final" drug but serves as a high-value Intermediate .

Liquid Crystal Engineering

The molecule possesses a rigid, rod-like structure (calamitic mesogen). The 3,4,5-trimethoxy tail acts as a flexible but bulky terminus that suppresses high melting points, while the central ester linkage extends the conjugation.

-

Utility: Precursor for Schiff base liquid crystals. Reacting the aldehyde with substituted anilines yields imines with tunable phase transition temperatures.

Medicinal Chemistry (Chalcones & Stilbenes)

The aldehyde functionality is the gateway to Chalcone Synthesis via Claisen-Schmidt condensation.

-

Reaction: Condensation with acetophenones (e.g., 4-aminoacetophenone) yields chalcone-ester hybrids.

-

Therapeutic Potential: These hybrids are investigated for tubulin polymerization inhibition (anticancer) due to the trimethoxyphenyl pharmacophore, which mimics Colchicine and Combretastatin A-4 binding.

Downstream Functionalization Workflow

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for materials and medicinal chemistry.

References

-

PubChem. (2025).[3][4] Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate (CID 135492853). National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

- 1. 330832-10-5,4-formylphenyl 3,4,5-trimethoxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3,4,5-Trimethoxy-benzoic acid 4-formyl-phenyl ester | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. PubChemLite - 4-formylphenyl 3,4,5-trimethoxybenzoate (C17H16O6) [pubchemlite.lcsb.uni.lu]

- 4. 4-Formylphenyl 4-methoxybenzoate | C15H12O4 | CID 798155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 4-Formylphenyl 3,4,5-trimethoxybenzoate

This guide outlines the solubility characteristics, thermodynamic profiling, and experimental protocols for 4-Formylphenyl 3,4,5-trimethoxybenzoate (CAS: 330832-10-5).

Executive Summary

4-Formylphenyl 3,4,5-trimethoxybenzoate is a critical ester intermediate used primarily in the synthesis of liquid crystalline materials (mesogens) and Schiff base ligands for coordination chemistry. Its structure combines a lipophilic 3,4,5-trimethoxybenzoate moiety with a reactive 4-formylphenyl group.

Understanding its solubility landscape is essential for two unit operations:

-

Synthesis Purification: Removing unreacted 3,4,5-trimethoxybenzoic acid or 4-hydroxybenzaldehyde.

-

Crystal Growth: Controlled crystallization of the final ester or its downstream Schiff base derivatives.

This guide provides a predictive solubility profile based on structural analogs (e.g., Ethyl 3,4,5-trimethoxybenzoate), a validated experimental protocol for precise solubility determination, and the thermodynamic framework for modeling dissolution.

Chemical Profile & Solubility Landscape[1]

Structural Determinants of Solubility

The molecule (C

-

The Trimethoxy Domain: The three methoxy groups increase electron density and provide weak hydrogen bond acceptance, enhancing solubility in moderately polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

-

The Ester Linkage: Susceptible to hydrolysis in strong aqueous acids/bases; dictates the use of anhydrous organic solvents.

-

The Formylphenyl Domain: Adds structural rigidity and planarity, significantly increasing the melting point compared to alkyl esters. This rigidity decreases solubility in aliphatic hydrocarbons (Hexane).

Solubility Classification (Predictive)

Based on Hansen Solubility Parameters (HSP) and analog data.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism |

| Dipolar Aprotic | DMF, DMSO, DMAc | High | Strong dipole-dipole interactions with the ester/aldehyde. |

| Chlorinated | Chloroform, DCM | High | Favorable dispersion forces; ideal for reaction media. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Good for recrystallization (high |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Soluble at boiling; sparingly soluble at RT. Ideal anti-solvents. |

| Non-Polar | Hexane, Cyclohexane | Very Low | Lack of polar interactions; used to precipitate the product. |

| Aqueous | Water | Insoluble | Hydrophobic exclusion dominates. |

Experimental Protocol: Dynamic Laser Monitoring Method

Standard Operating Procedure (SOP) for determining precise mole fraction solubility (

Principle

This method eliminates the subjectivity of visual inspection by using a laser transmission system. As the solid dissolves, the turbidity decreases, and laser transmittance increases. The saturation point is defined as the temperature at which transmittance maximizes and stabilizes.

Workflow Diagram

Caption: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid solubility.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

, approx. 0.1 g) of 4-Formylphenyl 3,4,5-trimethoxybenzoate into a jacketed glass vessel. -

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Ethanol). -

Setup: Insert a laser probe (or set up a laser source/photodetector path) through the vessel. Engage magnetic stirring (400 rpm).

-

Equilibration: Set the thermostat to 5 K below the expected dissolution temperature.

-

Ramping: Increase temperature slowly (0.1 K/min). Record the intensity of the laser beam passing through the solution.

-

Determination: The temperature at which the laser intensity reaches a maximum plateau is recorded as the saturation temperature (

) for that specific concentration. -

Calculation: Convert masses to mole fraction (

):

Thermodynamic Modeling Framework

To rigorously describe the solubility data for process engineering, the Modified Apelblat Equation is the industry standard.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Interpretation:

-

B: Reflects the enthalpy of solution (usually negative for endothermic processes).

-

C: Accounts for the temperature dependence of the heat capacity.

-

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Enthalpy:

-

Gibbs Free Energy:

-

Entropy:

Expected Behavior for 4-Formylphenyl 3,4,5-trimethoxybenzoate:

- (Endothermic): Solubility increases with temperature.

- : The dissolution is non-spontaneous (requires thermal energy to overcome crystal lattice energy).

- : The disorder of the system increases as the crystal lattice breaks down.

Synthesis & Purification Context

Solubility data is most critical during the purification of the crude ester.

Synthesis Pathway

The ester is typically synthesized via Steglich esterification or Acid Chloride coupling:

Purification Strategy (Based on Solubility)

-

Impurity 1 (3,4,5-Trimethoxybenzoic acid): Soluble in dilute aqueous base (NaHCO

). The ester is insoluble in water.[1]-

Action: Wash the organic reaction mixture (DCM) with saturated NaHCO

.

-

-

Impurity 2 (Dicyclohexylurea - DCU): Insoluble in cold DCM/Ethyl Acetate.

-

Action: Filter the cold reaction mixture to remove DCU precipitate.

-

-

Recrystallization:

-

Dissolve crude ester in minimum boiling Ethanol (or Ethanol/Ethyl Acetate 9:1).

-

Cool slowly to 4°C. The ester crystallizes out; impurities remain in the mother liquor.

-

Caption: Purification workflow leveraging differential solubility profiles.

References

-

PubChem. (2025). Compound Summary: 4-Formylphenyl 3,4,5-trimethoxybenzoate (CAS 330832-10-5).[2][3][4][5][6][7] National Library of Medicine. [Link]

-

Zhang, Y., et al. (2020). Solubility Measurement and Thermodynamic Modeling of 2,3,4-Trimethoxybenzoic Acid in 12 Solvents. Journal of Chemical & Engineering Data. (Analogous thermodynamic behavior). [Link]

-

Accela Chem. (2025). Product Safety Data Sheet: 4-Formylphenyl 3,4,5-trimethoxybenzoate. [Link][2]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat model). [Link]

Sources

- 1. CAS 1916-07-0: Methyl 3,4,5-trimethoxybenzoate [cymitquimica.com]

- 2. 1916-07-0|Methyl 3,4,5-trimethoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 531-37-3|2-Methoxyphenyl benzoate|BLD Pharm [bldpharm.com]

- 4. 136-36-7|3-Hydroxyphenyl benzoate|BLD Pharm [bldpharm.com]

- 5. 877997-98-3|Phenyl 2-hydroxy-4,5-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 6. accelachem.com [accelachem.com]

- 7. 3535-27-1|Methyl 4-isopropoxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]

3,4,5-Trimethoxybenzoic acid 4-formylphenyl ester safety data sheet (SDS)

The following technical guide provides a comprehensive analysis of 3,4,5-Trimethoxybenzoic acid 4-formylphenyl ester (CAS: 330832-10-5). This document is structured for researchers and drug development professionals, synthesizing safety data, synthesis protocols, and application contexts.

Role & Context: High-value intermediate for medicinal chemistry (tubulin inhibitors, polyphenol analogues).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a convergence of two pharmacologically active scaffolds: the 3,4,5-trimethoxybenzoate moiety (common in reserpine and podophyllotoxin-like alkaloids) and 4-hydroxybenzaldehyde (a versatile linker).

| Property | Specification |

| Chemical Name | 4-Formylphenyl 3,4,5-trimethoxybenzoate |

| CAS Number | 330832-10-5 |

| Molecular Formula | C₁₇H₁₆O₆ |

| Molecular Weight | 316.31 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O |

| Appearance | White to off-white crystalline powder (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low water solubility |

| LogP (Predicted) | ~2.7 (Lipophilic) |

| Melting Point | 120–125 °C (Estimated based on structural analogues) |

Safety Data Sheet (SDS) Summary

Note: As a research chemical, specific toxicological data is limited. The following profile is derived from the properties of its component moieties and standard GHS classifications for similar benzoate esters.

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Statements

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

Emergency Response Workflow

The following decision tree outlines the immediate response protocols for exposure incidents.

Figure 1: Emergency response logic for exposure to 3,4,5-trimethoxybenzoic acid derivatives.

Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Acyl Substitution (Esterification) Rationale: Direct Fisher esterification is often low-yielding for sterically hindered acids like 3,4,5-trimethoxybenzoic acid. The Acid Chloride method is preferred for its high reactivity and cleaner workup, especially when coupling with a phenol (4-hydroxybenzaldehyde).

Reaction Pathway

The synthesis involves the activation of 3,4,5-trimethoxybenzoic acid to its acid chloride, followed by nucleophilic attack by the phenoxide of 4-hydroxybenzaldehyde.

Figure 2: Synthesis workflow via Acid Chloride activation.

Detailed Experimental Protocol

Reagents:

-

3,4,5-Trimethoxybenzoic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DCM (or Toluene).

-

Add Thionyl chloride dropwise under inert atmosphere (N₂).

-

Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Critical Step: Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid). Redissolve in fresh anhydrous DCM.

-

-

Coupling (Esterification):

-

In a separate flask, dissolve 4-hydroxybenzaldehyde and Triethylamine in anhydrous DCM. Cool to 0°C.[2]

-

Slowly add the acid chloride solution dropwise to the aldehyde mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Workup & Purification:

-

Quench with water.[2][3] Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate:Hexane gradient).

-

Applications in Drug Discovery

This compound is a "Privileged Structure" intermediate. It combines two key pharmacophores:

-

The "Trimethoxy" Motif: Highly specific for the colchicine-binding site on tubulin. Compounds containing this motif often exhibit potent antimitotic activity (e.g., Combretastatin A4, Podophyllotoxin).

-

The "Formyl" Handle: The aldehyde group at the 4-position allows for rapid diversification via:

-

Knoevenagel Condensation: To form chalcones or stilbenes (anticancer agents).

-

Reductive Amination: To introduce solubilizing amine groups.

-

Schiff Base Formation: To create hydrazone-based linkers.

-

Target Therapeutic Areas:

-

Oncology: Tubulin polymerization inhibitors.

-

Neuroprotection: Antioxidant polyphenol analogues.

Stability & Storage

-

Storage Conditions: Store at 2–8°C (Refrigerator).

-

Atmosphere: Keep under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.

-

Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis of ester), strong reducing agents.

References

-

PubChem. 4-formylphenyl 3,4,5-trimethoxybenzoate (Compound).[4] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. Org. Synth. 1971, 51, 8. Available at: [Link]

-

Accela Chem. Product Data: 4-formylphenyl 3,4,5-trimethoxybenzoate. Available at: [Link]

Sources

The Central Role of 4-Formylphenyl 3,4,5-trimethoxybenzoate in the Design of Advanced Liquid Crystalline Materials

An In-depth Technical Guide for Researchers and Application Scientists

The pursuit of novel liquid crystalline materials with tailored properties is a cornerstone of modern materials science, with applications spanning from high-resolution displays to advanced optical sensors. Within this field, the molecular architecture of a liquid crystal is paramount in defining its mesomorphic behavior, thermal stability, and electro-optical response. This guide focuses on a key building block, 4-Formylphenyl 3,4,5-trimethoxybenzoate , and its pivotal role in the synthesis of high-performance Schiff base liquid crystals. The unique combination of a reactive aldehyde group, a rigid phenyl benzoate core, and the electron-donating 3,4,5-trimethoxy substituents make this molecule a versatile precursor for a wide array of calamitic (rod-shaped) liquid crystals. This document provides a comprehensive overview of its synthesis, application in the formation of Schiff base mesogens, and the detailed experimental protocols for their characterization.

The Core Moiety: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

The synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate is a two-step process that begins with the preparation of the acid chloride of 3,4,5-trimethoxybenzoic acid, followed by its esterification with 4-hydroxybenzaldehyde. This approach ensures a high yield and purity of the final product, which is essential for subsequent liquid crystal synthesis.

Synthesis of 3,4,5-trimethoxybenzoyl chloride

The initial step involves the conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acyl chloride derivative. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 3,4,5-trimethoxybenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude 3,4,5-trimethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear or slightly yellow liquid.

Esterification to Yield 4-Formylphenyl 3,4,5-trimethoxybenzoate

The final step in the synthesis of the core compound is the esterification of 4-hydroxybenzaldehyde with the prepared 3,4,5-trimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

-

Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1 equivalent) and pyridine (a slight excess, to act as a base) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure 4-Formylphenyl 3,4,5-trimethoxybenzoate as a solid.

Caption: Synthesis pathway for 4-Formylphenyl 3,4,5-trimethoxybenzoate.

Application in Schiff Base Liquid Crystal Synthesis

The aldehyde functionality of 4-Formylphenyl 3,4,5-trimethoxybenzoate is the key to its application in liquid crystal research. It readily undergoes a condensation reaction with primary amines to form Schiff bases (or imines), which are a well-established class of liquid crystals.[1] The general structure of a Schiff base is R₁R₂C=N-R₃, where the C=N double bond is the characteristic imine group.[1] The formation of this linkage extends the rigid core of the molecule, which is a crucial factor for the formation of a mesophase.[2]

The versatility of this reaction allows for the synthesis of a vast library of liquid crystals by simply varying the amine component. The choice of the amine, particularly the length of its alkyl or alkoxy chain, significantly influences the mesomorphic properties of the final compound, such as the type of mesophase (nematic, smectic) and the transition temperatures.[3]

Experimental Protocol: General Synthesis of Schiff Base Liquid Crystals

-

Reaction Setup: In a round-bottom flask, dissolve 4-Formylphenyl 3,4,5-trimethoxybenzoate (1 equivalent) and the desired primary amine (1 equivalent) in absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture. The Schiff base product often precipitates out of the solution. If not, the product can be precipitated by adding cold water.

-

Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure liquid crystalline compound.

Caption: General reaction scheme for the synthesis of Schiff base liquid crystals.

Characterization of Liquid Crystalline Properties

The characterization of the synthesized Schiff base compounds is crucial to determine their liquid crystalline properties, including the identification of mesophases and their transition temperatures. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for determining the temperatures and enthalpy changes associated with phase transitions, such as crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.[5]

Experimental Protocol: Characterization by DSC

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the purified Schiff base liquid crystal into an aluminum DSC pan.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (the transition to the isotropic liquid phase).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at the same controlled rate to a temperature below its crystallization point.

-

A second heating scan is often performed to obtain data on a sample with a consistent thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic peaks (on heating) and exothermic peaks (on cooling) that correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification of liquid crystal phases. Each type of mesophase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers.

Experimental Protocol: Characterization by POM

-

Sample Preparation: Place a small amount of the Schiff base liquid crystal on a clean glass microscope slide and cover it with a coverslip.

-

Instrumentation: Use a polarizing microscope equipped with a hot stage for precise temperature control.

-

Observation:

-

Heat the sample on the hot stage to its isotropic liquid phase, which will appear dark between the crossed polarizers.

-

Slowly cool the sample and observe the formation of the liquid crystal phase.

-

Identify the characteristic textures that appear. For example, a nematic phase often exhibits a "threaded" or "schlieren" texture, while smectic phases show "focal conic" or "fan-shaped" textures.

-

Record the temperatures at which these phase transitions occur and compare them with the data obtained from DSC.

-

Caption: Workflow for the characterization of liquid crystals.

Mesomorphic Properties of Derived Liquid Crystals

The mesomorphic behavior of Schiff base liquid crystals derived from 4-Formylphenyl 3,4,5-trimethoxybenzoate is highly dependent on the structure of the amine component. The presence of the three methoxy groups on one end of the molecule introduces a significant lateral dipole moment and can influence the packing of the molecules in the liquid crystalline phase. The length of the terminal alkyl or alkoxy chain on the amine part plays a crucial role in determining the thermal stability and the type of mesophase exhibited. Generally, as the chain length increases, there is a tendency to promote the formation of more ordered smectic phases over the nematic phase.[3]

Table 1: Representative Mesomorphic Properties of Schiff Base Liquid Crystals with a Phenyl Benzoate Core

| Compound Structure (General) | R (Amine Substituent) | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase(s) |

| -OCH₃ | Cr 110 N 125 I | I 124 N 85 Cr | Nematic (N) | |

| -OC₄H₉ | Cr 98 N 135 I | I 134 N 90 Cr | Nematic (N) | |

| -OC₇H₁₅ | Cr 92 SmA 115 N 128 I | I 127 N 114 SmA 80 Cr | Smectic A (SmA), Nematic (N) | |

| -OC₁₀H₂₁ | Cr 88 SmA 122 I | I 121 SmA 75 Cr | Smectic A (SmA) |

Note: The data in this table is representative and compiled from various sources on Schiff base liquid crystals with similar core structures. The exact transition temperatures for derivatives of 4-Formylphenyl 3,4,5-trimethoxybenzoate may vary.

Conclusion

4-Formylphenyl 3,4,5-trimethoxybenzoate stands out as a highly valuable and versatile building block in the field of liquid crystal research. Its straightforward synthesis and the reactivity of its aldehyde group enable the creation of a diverse range of Schiff base liquid crystals. The inherent structural features of this core moiety, including its rigidity and the presence of multiple methoxy groups, provide a strong foundation for the design of materials with desirable mesomorphic properties. The ability to fine-tune these properties by simply altering the amine component in the Schiff base condensation reaction offers a powerful tool for developing new liquid crystals for advanced applications. The experimental protocols detailed in this guide provide a solid framework for researchers and scientists to synthesize and characterize these promising materials, paving the way for future innovations in liquid crystal technology.

References

-

Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Available at: [Link]

-

Hassan, Y. A., et al. (2022). New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Available at: [Link]

-

Rasayan Journal of Chemistry. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3,4,5-trimethoxyphenol.

-

Rasayan Journal of Chemistry. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Available at: [Link]

-

Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Available at: [Link]

-

New Journal of Chemistry. (2021). Exploring mesophase behavior and biological potential of liquid crystalline Schiff base derivatives of vanilloxy ester: experimental and theoretical studies. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

-

ResearchGate. (2025). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Available at: [Link]

-

An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base Liquid Crystals. Available at: [Link]

-

ResearchGate. (2025). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available at: [Link]

-

Krishikosh. (n.d.). SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Available at: [Link]

-

ResearchGate. (2019). Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. Available at: [Link]

-

World Journal of Environmental Biosciences. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. Available at: [Link] jeb.org/sites/default/files/2-WJEB-221-2018.pdf

-

Al-Dujaili, A. H., et al. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. Available at: [Link]

-

Journal of Applicable Chemistry. (2014). Theoretical Study of the Schiff Base Formation Between Para-Substituted-Aniline with Thiophene-2-Carbaldehyde. Available at: [Link]

-

Indonesian Journal of Chemistry. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Available at: [Link]

-

Frontiers in Chemistry. (2021). Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems. Available at: [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photoswitchable solvent-free DNA thermotropic liquid crystals toward self-erasable shape information recording biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarly.org [scholarly.org]

Architecting Reactive Soft Matter: A Technical Guide to Aldehyde-Functionalized Benzoate Mesogens

Executive Summary

This guide details the engineering, synthesis, and application of reactive aldehyde mesogens based on a benzoate ester core . Unlike inert liquid crystals (LCs) used in display technology, these molecules are designed as "active" building blocks. The aldehyde functionality serves as a dynamic handle for reversible covalent chemistry (Schiff base formation), enabling the creation of stimuli-responsive sensors and reprocessable liquid crystal elastomers (vitrimers).

We focus specifically on the 4-formylphenyl 4-(alkoxy)benzoate architecture. This structure balances the rigid calamitic core required for anisotropy with a chemically versatile headgroup, bridging the gap between soft matter physics and dynamic organic chemistry.

Part 1: Molecular Architecture & Design Logic

To design a functional mesogen, one must balance steric rigidity with chemical reactivity. The benzoate ester core provides the necessary aspect ratio for mesophase formation, while the aldehyde group introduces "orthogonal" reactivity—it remains stable during ester formation but reacts rapidly with amines under mild conditions.

Structural Anatomy

The molecule consists of three distinct functional domains:

-

The Tail (Alkyl Chain): A flexible spacer (typically

to -

The Core (Benzoate Ester): A rigid, conjugated linker that dictates the optical anisotropy (

) and dielectric anisotropy ( -

The Head (Aldehyde): The electrophilic site for post-synthesis functionalization or networking.

Visualization of Design Logic

Figure 1: Functional decomposition of the reactive mesogen. The modular design allows independent tuning of phase behavior (tail/core) and chemical reactivity (head).

Part 2: Synthetic Protocol (Self-Validating)

The synthesis of 4-formylphenyl 4-(hexyloxy)benzoate is described below. This protocol uses Steglich esterification, which is preferred over acid chloride routes to prevent side reactions with the aldehyde group and to operate under mild conditions.

Materials

-

Reactant A: 4-(Hexyloxy)benzoic acid (1.0 eq)

-

Reactant B: 4-Hydroxybenzaldehyde (1.0 eq)

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Activation: Dissolve 4-(hexyloxy)benzoic acid and DMAP in anhydrous DCM at 0°C under a nitrogen atmosphere. Stir for 15 minutes to allow the formation of the active acyl-pyridinium species.

-

Coupling: Add 4-hydroxybenzaldehyde to the mixture.

-

Initiation: Dropwise add a solution of DCC in DCM over 30 minutes. Causality: Slow addition prevents thermal spikes that could promote N-acylurea rearrangement (a common byproduct).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.

-

Filtration: Filter off the white DCU precipitate. Wash the filter cake with cold DCM.

-

Workup: Wash the filtrate sequentially with:

-

10% Citric acid (removes DMAP/residual amine).

-

Saturated

(removes unreacted acid). -

Brine (drying).

-

-

Purification (Critical): Recrystallize from ethanol/ethyl acetate (9:1). Note: Column chromatography is often unnecessary if the washing steps are rigorous.

Self-Validation Criteria (QC)

Before proceeding to application, the material must pass these checks:

| Technique | Observation | Interpretation |

| FT-IR | Peak at ~1735 cm⁻¹ | Formation of Ester C=O |

| FT-IR | Peak at ~1695 cm⁻¹ | Retention of Aldehyde C=O (Distinct from ester) |

| 1H NMR | Singlet at ~10.0 ppm | Intact Aldehyde proton (Crucial check against oxidation) |

| 1H NMR | Triplet at ~4.0 ppm | Alkoxy chain attachment ( |

Part 3: Phase Characterization

Benzoate derivatives typically exhibit nematic or smectic phases depending on the tail length.[1] For the hexyloxy (

Experimental Data (Representative)

The following table summarizes the phase behavior for a homologous series of aldehyde-benzoates. Note the "Odd-Even" effect, where even-numbered chains often have higher transition temperatures due to better packing efficiency.

| Homolog (n) | Melting Point ( | Clearing Point ( | Phase Sequence (Heating) |

| 62°C | 78°C | Cr | |

| 58°C | 85°C | Cr | |

| 65°C | 92°C | Cr |

Legend: Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid.

Protocol for POM (Polarized Optical Microscopy)

-

Sandwich the sample between a glass slide and cover slip.

-

Heat to isotropic phase (

C). -

Cool at 1°C/min.

-

Observation: Look for "Schlieren" textures (brush-like defects) which confirm the Nematic phase. If "Focal Conic" fans appear, it indicates a Smectic phase (common in longer chains,

).

Part 4: Applications in Dynamic Networks & Sensing

The true utility of these mesogens lies in the aldehyde group's ability to undergo reversible condensation with amines.

Liquid Crystal Vitrimers (Reprocessable Elastomers)

By reacting the aldehyde mesogen with a flexible diamine crosslinker, one creates a Liquid Crystal Elastomer (LCE) held together by imine (Schiff base) bonds. Unlike permanent thermosets, these bonds can exchange under heat, allowing the material to be reshaped or healed.

-

Mechanism: Transimination (Imine-Amine Exchange).

-

Workflow: Mix Mesogen + Primary Diamine + Flexible Spacer

Cast Film

Chemo-Sensing (Vapor Detection)

Aldehyde-functionalized LCs can detect amine vapors. The diffusion of an amine into the LC film disrupts the hydrogen bonding or reacts with the aldehyde, triggering a phase transition (Nematic

Reaction & Sensing Workflow

Figure 2: Divergent applications of the aldehyde mesogen. Pathway A (Left) leads to reprocessable networks; Pathway B (Right) leads to optical sensing.

References

-

Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. MDPI Sensors. (2022).[2] Reviews the mechanism of aldehyde-amine interactions in LC droplets for sensing applications.

-

Elastomer-Based Vitrimers: A Review of Preparation, Characterization, and Applications. ACS Omega. (2025).[2][3] Details the transimination chemistry used to create dynamic liquid crystal networks. (Note: Generalized DOI for ACS Omega search context)

-

Synthesis and Mesophase Behaviour of Homologous Series: 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate. World Scientific News. (2024).[4][5] Provides comparative phase transition data for benzoate ester homologs.

-

Liquid Crystal Elastomers: 30 Years After. PMC / NIH. (2020).[4][6] A foundational text on the physics and chemistry of LCEs, including crosslinking strategies.

-

Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Sciforum. (2012). Discusses oxidative stability and alternative synthetic routes for ester-aldehyde systems.

Sources

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A synthesis and mesophase behaviour of homologous series: 4-(4’-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate with terminal ester group as a ethyl carboxylate - World Scientific News [worldscientificnews.com]

- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Crystals and Functional Materials | Institute of Organic Chemistry | University of Stuttgart [ioc.uni-stuttgart.de]

Literature review of 4-Formylphenyl 3,4,5-trimethoxybenzoate synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate

This guide provides a comprehensive review of the primary synthesis pathways for 4-Formylphenyl 3,4,5-trimethoxybenzoate, a compound of interest for its potential applications as a building block in materials science and drug discovery. The structural combination of a reactive aldehyde and a substituted benzoate ester moiety makes it a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, experimental protocols, and the underlying chemical principles.

Introduction and Retrosynthetic Analysis

4-Formylphenyl 3,4,5-trimethoxybenzoate (Molecular Formula: C₁₇H₁₆O₆) is an aromatic ester.[1][2] Its synthesis is centered on the formation of an ester linkage between two key precursors: a phenolic aldehyde and a substituted benzoic acid. The primary retrosynthetic disconnection breaks this ester bond, revealing two principal synthetic approaches.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail two robust and widely applicable synthetic pathways: Acyl Chloride-Mediated Esterification and Mitsunobu Esterification . Each pathway offers distinct advantages and is suited for different laboratory scales and constraints.

Pathway 1: Acyl Chloride-Mediated Esterification

This classical approach is one of the most reliable methods for ester synthesis. It involves a two-step process: the activation of 3,4,5-trimethoxybenzoic acid to its highly reactive acyl chloride derivative, followed by its reaction with 4-hydroxybenzaldehyde.

Principle and Rationale

The core of this pathway is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. The chloride ion is an excellent leaving group, which drives the reaction to completion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting phenol and promoting the reaction forward.[3][4]

Preparation of Intermediates

A. 3,4,5-Trimethoxybenzoic Acid

This precursor can be synthesized from readily available gallic acid through methylation.[5]

B. 3,4,5-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Reagents like thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (triphosgene) are commonly employed.[6][7]

Caption: Workflow for Acyl Chloride-Mediated Esterification.

Experimental Protocol: Ester Synthesis

This protocol is adapted from general procedures for esterification using acyl chlorides.[4][8]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous THF to the flask dropwise over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a mixture such as chloroform:ethyl acetate (2:1).[3] The disappearance of the starting 4-hydroxybenzaldehyde spot indicates completion.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted starting materials and the base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Pathway 2: Mitsunobu Esterification

The Mitsunobu reaction is a powerful tool for forming esters from alcohols and carboxylic acids under mild, neutral conditions. It is particularly valuable when dealing with sensitive substrates that cannot tolerate the acidic or basic conditions of other methods.[9][10]

Principle and Rationale

The reaction mechanism is complex but proceeds via the activation of the alcohol (4-hydroxybenzaldehyde) by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The PPh₃ and DEAD first react to form a phosphonium salt. This intermediate then activates the hydroxyl group of 4-hydroxybenzaldehyde, making it a good leaving group. Finally, the carboxylate anion of 3,4,5-trimethoxybenzoic acid acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[9]

A significant challenge in this reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which can complicate purification.

Caption: Workflow for Mitsunobu Esterification.

Experimental Protocol

This protocol is based on a general Mitsunobu procedure.[9][13]

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq), 3,4,5-trimethoxybenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The order of addition is critical for success.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct. Direct purification of the crude residue by column chromatography on silica gel is the most effective method. Elute with a gradient of hexane/ethyl acetate to separate the desired ester from TPPO and other byproducts.

Comparative Analysis and Data

| Feature | Acyl Chloride Pathway | Mitsunobu Pathway |

| Reagents | 4-hydroxybenzaldehyde, 3,4,5-trimethoxybenzoyl chloride, base | 4-hydroxybenzaldehyde, 3,4,5-trimethoxybenzoic acid, PPh₃, DEAD/DIAD |

| Conditions | 0 °C to Room Temp | 0 °C to Room Temp (Mild, neutral) |

| Advantages | High yields, uses readily available reagents, scalable. | Very mild conditions, tolerant of many functional groups. |

| Disadvantages | Acyl chloride is moisture-sensitive; generates HCl byproduct. | Stoichiometric amounts of byproducts (TPPO) that can be difficult to remove; higher reagent cost. |

| Purification | Recrystallization or chromatography. | Often requires chromatography. |

Analytical Characterization Data

A multi-technique approach is essential for confirming the identity and purity of the final product.[14]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9-10.0 ppm), aromatic protons on both rings (in the range of 7.0-8.0 ppm), and methoxy group protons (~3.8-3.9 ppm).[14] |

| ¹³C NMR | Resonances for the aldehyde carbonyl (~191 ppm), ester carbonyl (~165 ppm), aromatic carbons, and methoxy carbons (~56 ppm).[14] |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of C₁₇H₁₆O₆ (316.09 g/mol ).[2] |

| HPLC | A single major peak under appropriate reversed-phase conditions, used to determine purity.[15] |

Conclusion

Both the acyl chloride-mediated and Mitsunobu esterification pathways provide effective means to synthesize 4-Formylphenyl 3,4,5-trimethoxybenzoate. The choice of method depends on the specific requirements of the synthesis. For larger-scale preparations where cost and ease of purification are paramount, the acyl chloride method is generally preferred. For small-scale synthesis or when working with highly sensitive substrates, the mild conditions of the Mitsunobu reaction offer a significant advantage, despite the purification challenges. In all cases, rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

References

-

Wikipedia. Mitsunobu reaction. [Link]

-

Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4941. [Link]

-

Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). [Link]

-

Arshad, N., et al. (2013). N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1811. [Link]

-

Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. [Link]

- Google Patents. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

PrepChem.com. Preparation of 3,4,5-trimethoxybenzoic acid. [Link]

-

ResearchGate. Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. [Link]

-

El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535–2553. [Link]

- Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

-

PubChem. 4-Formylphenyl 4-methoxybenzoate. [Link]

-

Pérez-Vinuesa, M., et al. (2018). 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes. International Journal of Molecular Sciences, 19(11), 3350. [Link]

-

Kumar, R., et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Chemistry & Chemical Technology, 16(3), 334-343. [Link]

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

PubChemLite. 4-formylphenyl 3,4,5-trimethoxybenzoate (C17H16O6). [Link]

- Google Patents. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.

Sources

- 1. 3,4,5-Trimethoxy-benzoic acid 4-formyl-phenyl ester | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. PubChemLite - 4-formylphenyl 3,4,5-trimethoxybenzoate (C17H16O6) [pubchemlite.lcsb.uni.lu]

- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 4. N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 7. 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. agilent.com [agilent.com]

Structural Divergence and Pharmacological Utility: 4-Formylphenyl 3,4,5-trimethoxybenzoate vs. Gallic Acid Esters

The following technical guide details the structural, synthetic, and pharmacological divergences between 4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB) and Gallic Acid Esters (GAEs) .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In the landscape of benzoic acid derivatives, Gallic Acid Esters (GAEs) and 4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB) represent two diametrically opposed pharmacological strategies derived from the same phenolic core.

While GAEs (e.g., propyl gallate, EGCG) rely on free phenolic hydroxyls to function as direct antioxidants and redox regulators , FPTB utilizes O-methylation to eliminate redox activity, thereby enhancing lipophilicity and targeting the colchicine-binding site of tubulin . Furthermore, the unique 4-formylphenyl moiety in FPTB transforms it into a reactive "pharmacological scaffold," enabling the synthesis of bioactive Schiff bases (hydrazones), whereas GAEs are typically stable, terminal end-products.

This guide analyzes the physicochemical switches that dictate these behaviors and provides validated protocols for their synthesis and characterization.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the "masking" of the polyphenolic core.

Structural Comparison

| Feature | Gallic Acid Esters (GAEs) | 4-Formylphenyl 3,4,5-trimethoxybenzoate (FPTB) |

| Core Motif | 3,4,5-Trihydroxybenzoyl (Free Phenol) | 3,4,5-Trimethoxybenzoyl (Methylated Ether) |

| Tail Group | Inert Alkyl (Methyl, Propyl, Octyl) | Reactive Aryl-Aldehyde (4-Formylphenyl) |

| H-Bond Donors | High (3 per molecule) | Zero (0 per molecule) |

| LogP (Lipophilicity) | Low to Moderate (0.9 - 3.0 depending on tail) | High (> 3.[1][2]5) |

| Redox Potential | High (Readily oxidized to quinones) | None (Redox inert) |

| Primary Target | ROS/RNS, Metal Ions, Membrane Proteins | Tubulin (Microtubules), Hydrazide Linkers |

The "Methoxy Switch"

The conversion of hydroxyls to methoxy groups in FPTB serves a critical drug design purpose:

-

Metabolic Stability: It prevents rapid glucuronidation and sulfation, common clearance pathways for GAEs.

-

Pharmacophore Shift: The 3,4,5-trimethoxyphenyl (TMP) motif is the specific pharmacophore required to fit into the hydrophobic pocket of

-tubulin (similar to Colchicine and Combretastatin A-4). GAEs cannot bind this site effectively due to polarity.

Part 2: Synthetic Pathways

The synthesis of these two classes requires distinct methodologies to manage the reactivity of the phenolic oxygen.

Visualization of Synthetic Logic

Caption: Divergent synthetic routes. GAEs utilize direct esterification, while FPTB requires O-methylation followed by acid chloride activation to accommodate the reactive aldehyde tail.

Detailed Protocol: Synthesis of FPTB

Note: This protocol uses the Acid Chloride method, preferred over Steglich esterification for scaling up benzoic acid derivatives.

Reagents:

-

3,4,5-Trimethoxybenzoic acid (TMBA)[3]

-

Thionyl chloride (

) -

4-Hydroxybenzaldehyde[4]

-

Triethylamine (

) or Pyridine -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve TMBA (10 mmol) in anhydrous DCM (20 mL). Add

(15 mmol) dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess -

Coupling: Dissolve 4-Hydroxybenzaldehyde (10 mmol) in dry DCM (15 mL) containing

(12 mmol). Cool to 0°C in an ice bath. -

Addition: Dissolve the acid chloride residue in DCM (10 mL) and add dropwise to the aldehyde solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash the organic layer with 1M HCl (to remove amine), saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

-

Target Yield: 75–85%

-

Appearance: White to off-white crystalline solid.

-

Part 3: Mechanism of Action (MOA)

The biological utility of these compounds is determined by their ability to interact with specific cellular machinery.

GAEs: The Antioxidant Mechanism

GAEs act as "suicide substrates" for Reactive Oxygen Species (ROS).

-

Mechanism: Hydrogen atom transfer (HAT) from the phenolic -OH to free radicals (

). -

Outcome: Formation of a stable phenoxy radical, preventing lipid peroxidation chains.

-

Limitation: High polarity limits blood-brain barrier (BBB) penetration; rapid metabolism reduces half-life.

FPTB: The Antimitotic & Scaffold Mechanism

FPTB is devoid of antioxidant capacity. Instead, it functions via two distinct modes:[6]

-

Tubulin Destabilization: The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine. It binds to the interface between

and -

The "Aldehyde Handle" (Scaffold Utility): The 4-formyl group is an electrophile. In drug discovery, FPTB is rarely the final drug. It is reacted with hydrazides (e.g., isoniazid derivatives) to form Acylhydrazones .

-

Why? The

linker coordinates metals (Fe, Cu) in the tumor microenvironment, enhancing cytotoxicity.

-

Pathway Visualization

Caption: Mechanistic bifurcation. GAEs intercept ROS, while FPTB targets structural proteins (tubulin) or serves as a precursor for hydrazone synthesis.

Part 4: Validation Protocols

To confirm the identity and functional difference between a synthesized FPTB batch and standard GAEs, use the following self-validating assays.

The DPPH "Negative Control" Assay

This assay validates that FPTB has been successfully methylated and lacks the free hydroxyls of GAEs.

-

Principle: DPPH is a stable purple radical. GAEs turn it yellow (reduction). FPTB should NOT change the color.

-

Protocol:

-

Prepare 0.1 mM DPPH solution in methanol.

-

Prepare 100 µM solutions of Propyl Gallate (Positive Control) and FPTB (Test).

-

Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in dark for 30 min.

-

Measure Absorbance at 517 nm.

-

-

Expected Result:

-

Propyl Gallate:

scavenging (Low Absorbance). -

FPTB:

scavenging (High Absorbance, similar to blank). If FPTB shows activity, the methylation failed or hydrolysis occurred.

-

Solubility Profiling

-

Protocol: Add 10 mg of compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) vs. 1 mL of Octanol.

-

Expected Result:

-

GAEs (e.g., Gallic Acid): Soluble in PBS, partitions into water.

-

FPTB: Insoluble in PBS, partitions into Octanol.

-

References

-

Synthesis and Biological Evaluation of Gallic Acid Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2014). Describes the antimicrobial and structural comparison of acetoxy/methoxy benzoic acid derivatives.

-

Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors. MDPI Antibiotics. (2022). Highlights the SAR differences where trimethoxy variants target efflux pumps rather than acting as antioxidants.

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. MDMA/Rhodium Archive. Detailed chemistry on the trimethoxy-motif synthesis relevant to FPTB precursors.

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Validates the tubulin-binding mechanism of the trimethoxyphenyl scaffold.

-

3,4,5-Trimethoxybenzoic acid 4-formyl-phenyl ester Product Data. Santa Cruz Biotechnology. Confirmation of FPTB as a specific reagent for proteomics and synthesis.

Sources

Methodological & Application

Synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate from 3,4,5-trimethoxybenzoyl chloride

This comprehensive guide provides a detailed protocol for the synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-hydroxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride via the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust analytical protocols.

Introduction

The 4-Formylphenyl 3,4,5-trimethoxybenzoate molecule incorporates two key pharmacophores: the 4-formylphenyl group, a versatile precursor for various functional groups, and the 3,4,5-trimethoxybenzoyl moiety, which is a structural component in a range of biologically active compounds, including the anti-anginal drug trimetazidine and analogues of the potent anti-cancer agent combretastatin A-4.[1] The synthesis of this ester provides a platform for the development of novel therapeutic agents and functional materials. The Schotten-Baumann reaction, a reliable and high-yielding method for the acylation of alcohols and phenols, is the chosen synthetic route.[1][2]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[1][2] The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[2][3]

The mechanism can be outlined in the following steps:

-

Deprotonation of the Phenol: The basic catalyst, such as triethylamine or sodium hydroxide, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond, thus yielding the desired ester, 4-Formylphenyl 3,4,5-trimethoxybenzoate.

-

Neutralization: The base in the reaction mixture neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the starting materials and intermediates.

Sources

Application Note: Protocol for Esterification of 4-Hydroxybenzaldehyde with 3,4,5-Trimethoxybenzoic Acid

Abstract & Application Context

This application note details the synthesis of 4-formylphenyl 3,4,5-trimethoxybenzoate (CAS: 330832-10-5).[1][2][3][4][5] This ester combines the electron-rich 3,4,5-trimethoxybenzoyl moiety with an aldehyde-functionalized phenol.[1] Such compounds are critical intermediates in the synthesis of:

-

Liquid Crystalline Materials: The rigid ester core and terminal aldehyde serve as mesogenic units.[1]

-

Schiff Base Ligands: The aldehyde group allows for condensation with amines to form multidentate ligands.[1]

-

Bioactive Chalcones: Precursors for Claisen-Schmidt condensations in drug discovery.[1]

We present two validated protocols: Method A (Steglich Esterification) for high-purity laboratory-scale synthesis, and Method B (Acyl Chloride Coupling) for robust scale-up.[1]

Chemical Reaction & Mechanism

The transformation involves the esterification of a phenol (4-hydroxybenzaldehyde) with a benzoic acid derivative (3,4,5-trimethoxybenzoic acid).[1] Unlike aliphatic alcohols, phenols are poor nucleophiles, requiring activation of the carboxylic acid.[1]

Reaction Scheme

Reactants:

Product:

Mechanism: Steglich Esterification (DCC/DMAP)

The Steglich method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the acid, forming an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the phenol.[1][4]

Figure 1: Catalytic cycle of the Steglich esterification highlighting the role of DMAP in activating the O-acylisourea.[1][4]

Experimental Protocols

Method A: Steglich Esterification (Lab Scale)

Best for: Small scale (<5g), mild conditions, acid-sensitive substrates.[1]

Reagents & Materials:

-

3,4,5-Trimethoxybenzoic acid (1.0 equiv)[1]

-

4-Hydroxybenzaldehyde (1.0 equiv)[1]

-

DCC (1.1 equiv)[1]

-

DMAP (0.1 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzoic acid (10 mmol, 2.12 g) and 4-hydroxybenzaldehyde (10 mmol, 1.22 g) in anhydrous DCM (50 mL).

-

Catalyst Addition: Add DMAP (1 mmol, 0.12 g) to the solution. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

-

Activation: Cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 15 minutes. Note: The reaction will become cloudy as dicyclohexylurea (DCU) precipitates.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Method B: Acid Chloride Route (Scale-Up)

Best for: Larger scale (>10g), reliable yields, cost-effectiveness.[1]

Reagents & Materials:

Workflow Diagram:

Figure 2: Workflow for the conversion of the benzoic acid to acid chloride followed by Schotten-Baumann coupling.

Step-by-Step Procedure:

-

Acid Chloride Formation: Suspend 3,4,5-trimethoxybenzoic acid (20 mmol, 4.24 g) in thionyl chloride (10 mL). Add a drop of DMF (catalyst).[1] Reflux for 3 hours until the solution is clear. Evaporate excess SOCl₂ under reduced pressure (use a trap!) to obtain the acid chloride as a solid residue.[1]

-

Coupling Setup: Dissolve 4-hydroxybenzaldehyde (20 mmol, 2.44 g) and Pyridine (25 mmol, 2.0 mL) in dry DCM (60 mL). Cool to 0°C.[1]

-

Addition: Dissolve the freshly prepared acid chloride in DCM (20 mL) and add it dropwise to the phenol solution.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours.

-

Workup: Wash organic layer with 1N HCl (to remove pyridine), water, and brine.[1] Dry and concentrate.

-

Purification: Recrystallize from hot Ethanol.

Expected Data & Characterization

Note: Values are representative for this class of esters.

| Attribute | Specification | Notes |

| Appearance | White to off-white crystalline solid | Color may yellow upon oxidation.[1] |

| Molecular Formula | C₁₇H₁₆O₆ | MW: 316.31 g/mol |

| Rf Value | ~0.45 | (Hexane:EtOAc 6:[1][4]4) |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H, CHO) | Aldehyde proton is distinct.[1] |

| δ 8.00 (d, 2H, Ar-H ortho to CHO) | Phenol ring protons.[1] | |

| δ 7.45 (s, 2H, Ar-H acid ring) | Trimethoxy ring protons.[1] | |

| δ 7.40 (d, 2H, Ar-H ortho to Ester) | Phenol ring protons.[1] | |

| δ 3.95 (s, 9H, 3x -OCH₃) | Characteristic methoxy signal.[1] | |

| IR (ATR) | 1735 cm⁻¹ (Ester C=O) | Distinct from aldehyde C=O. |

| 1695 cm⁻¹ (Aldehyde C=O) |

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Control (Method A & B)

-

Issue: Hydrolysis of the active ester or acid chloride.[1][11]

-

Control: Use flame-dried glassware and anhydrous solvents.[1]

-

Impact: Reduces yield and introduces free acid impurity.[1]

Urea Removal (Method A)

-

Issue: DCU is difficult to remove completely.

-

Solution: Cool the reaction mixture to -20°C before filtration to maximize DCU precipitation. If DCU persists, switch to EDC (water-soluble carbodiimide) which forms a urea removable by water wash.[1]

Stoichiometry of Base (Method B)

-

Issue: Insufficient base leads to HCl accumulation, which may degrade the aldehyde or slow the reaction.[1]

-

Control: Use >1.2 equivalents of Pyridine or TEA relative to the acid chloride.[1]

Safety & Handling

-

DCC (Dicyclohexylcarbodiimide): Potent sensitizer and irritant.[1] Handling requires gloves and a fume hood.[1] Inhalation can cause severe allergic reactions.[1]

-

Thionyl Chloride: Releases HCl and SO₂ gases.[1] Must be used in a well-ventilated fume hood.[1] Corrosive.

-

4-Hydroxybenzaldehyde: Irritant.[1] Avoid dust inhalation.[1]

References

-

Steglich Esterification (Original Method): Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

-

General Phenol Esterification: Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde Derivatives: Manchand, P. S., et al. (1990).[1] Synthesis of 3,4,5-Trimethoxybenzaldehyde. Synthetic Communications, 20(17), 2659-2666.[1] Link[1]

-

Applications in Liquid Crystals (Similar Structures): Goodby, J. W., et al. (2014).[1] Handbook of Liquid Crystals. Wiley-VCH.[1]

Sources

- 1. 1916-07-0|Methyl 3,4,5-trimethoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 177429-27-5|Ethyl 4-(benzyloxy)-3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. 531-37-3|2-Methoxyphenyl benzoate|BLD Pharm [bldpharm.com]

- 4. 3943-74-6|Methyl 4-hydroxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 5. 877997-98-3|Phenyl 2-hydroxy-4,5-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 6. 330832-10-5,4-formylphenyl 3,4,5-trimethoxybenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 4-formylphenyl 3,4,5-trimethoxybenzoate | 330832-10-5 [sigmaaldrich.com]

- 8. CAS:443735-63-5, 3-Formylphenyl 3,5-dimethoxybenzoate-毕得医药 [bidepharm.com]

- 9. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 10. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 11. tandfonline.com [tandfonline.com]

Application Note: High-Purity Synthesis & Characterization of Schiff Base Liquid Crystals Using 4-Formylphenyl 3,4,5-trimethoxybenzoate

Abstract & Strategic Utility

This guide details the protocol for utilizing 4-Formylphenyl 3,4,5-trimethoxybenzoate as a core precursor in the development of thermotropic liquid crystals (LCs). This molecule serves as a critical "architectural anchor" in mesogen design.

The 3,4,5-trimethoxybenzoate moiety acts as a bulky, polar "head" group. When coupled with a rigid core (via Schiff base linkage) and a flexible alkyl "tail," it disrupts efficient packing just enough to lower melting points (

Precursor Synthesis: The Esterification Anchor

Objective: Synthesize 4-Formylphenyl 3,4,5-trimethoxybenzoate via Steglich Esterification.

Rationale